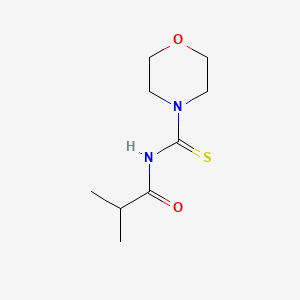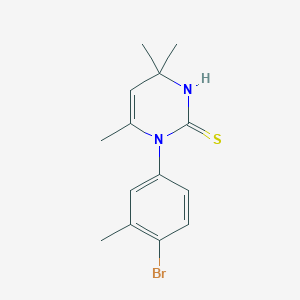![molecular formula C22H29N5O2 B5524999 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of complex pyrimidine derivatives involves multiple steps, including the reaction of specific precursors in controlled conditions to yield the desired compound. For example, novel heterocyclic compounds, including pyrimidines with significant biological activity, have been synthesized from reactions involving benzofuran derivatives and amino acids under specific conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These syntheses are critical for creating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often analyzed using X-ray crystallography, NMR, and other spectroscopic methods. These analyses reveal the conformation, bonding, and overall geometry of the molecule. For instance, the study of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate unveiled the molecule's conformation and the dihedral angles between its rings, providing insights into its structural characteristics (Anthal et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on their functional groups. The reactivity of these compounds can be significantly altered by substituents on the pyrimidine ring, affecting their chemical properties and potential for further derivatization (Blokhin et al., 1990).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. These properties are influenced by the molecule's molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of "4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine" and related compounds, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding their behavior in chemical reactions and potential use in synthesis. Studies on compounds such as 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine reveal the impact of substituents on the pyrimidine ring's reactivity and interactions with other molecules (Trilleras et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis of novel compounds derived from related chemical structures, highlighting the potential of these compounds in various applications, including anti-inflammatory, analgesic agents, and inhibitors. For example, a study detailed the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, which were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another research explored conformationally restricted butyrophenones, revealing insights into the structural prerequisites for antipsychotic potential and highlighting the role of chemical synthesis in drug discovery (Raviña et al., 2000).
Pharmacological Applications
Some studies have aimed at discovering new pharmacologically active compounds among certain chemical structures, including piperidine derivatives, to identify potential antiarrhythmic, antiaggregatory, and antiserotonin activities. A particular focus has been on compounds that show greater NHE-inhibiting activity than existing drugs, offering insights into the development of new therapeutic agents (Zhukovskaya et al., 2017).
Molecular Interaction Studies
Research in this area includes quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron. These studies provide a theoretical basis for understanding the interactions at the molecular level, which can inform the design of more efficient inhibitors (Kaya et al., 2016).
Antimicrobial and Antitumor Activity
Several studies have synthesized and evaluated the antimicrobial and antitumor activities of new compounds. For instance, the synthesis of new pyridine derivatives and their evaluation against various strains of bacteria and fungi showcased the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, the exploration of polymethoxylated fused pyridine ring systems as antitumor agents against different tumor cell lines underlined the importance of chemical synthesis in the search for new cancer treatments (Rostom, Hassan, & El-Subbagh, 2009).
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-17-23-20(25-9-4-3-5-10-25)16-21(24-17)26-11-13-27(14-12-26)22(28)18-7-6-8-19(15-18)29-2/h6-8,15-16H,3-5,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRQUZHXWOXGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)
![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)
![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)


![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)


![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)
![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)